Irilone
Irilone
Irilone, also known as irolone, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, irilone is considered to be a flavonoid lipid molecule. Irilone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irilone has been primarily detected in blood. Within the cell, irilone is primarily located in the membrane (predicted from logP). Irilone can be converted into irilone-4'-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside]. Outside of the human body, irilone can be found in herbs and spices and tea. This makes irilone a potential biomarker for the consumption of these food products.
Irilone is a hydroxyisoflavone that is 6,7-methylenedioxyisoflavone substituted by hydroxy groups at positions 5 and 4'. It has a role as an immunomodulator, an antineoplastic agent and a metabolite. It is a hydroxyisoflavone, an oxacycle and an organic heterotricyclic compound.
Irilone is a hydroxyisoflavone that is 6,7-methylenedioxyisoflavone substituted by hydroxy groups at positions 5 and 4'. It has a role as an immunomodulator, an antineoplastic agent and a metabolite. It is a hydroxyisoflavone, an oxacycle and an organic heterotricyclic compound.
Brand Name:
Vulcanchem
CAS No.:
41653-81-0
VCID:
VC0024697
InChI:
InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2
SMILES:
C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O
Molecular Formula:
C16H10O6
Molecular Weight:
298.25 g/mol
Irilone
CAS No.: 41653-81-0
Main Products
VCID: VC0024697
Molecular Formula: C16H10O6
Molecular Weight: 298.25 g/mol
CAS No. | 41653-81-0 |
---|---|
Product Name | Irilone |
Molecular Formula | C16H10O6 |
Molecular Weight | 298.25 g/mol |
IUPAC Name | 9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
Standard InChI | InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2 |
Standard InChIKey | NUGRQNBDTZWXTP-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O |
Canonical SMILES | C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O |
Melting Point | 231°C |
Physical Description | Solid |
Description | Irilone, also known as irolone, belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. Thus, irilone is considered to be a flavonoid lipid molecule. Irilone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Irilone has been primarily detected in blood. Within the cell, irilone is primarily located in the membrane (predicted from logP). Irilone can be converted into irilone-4'-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside]. Outside of the human body, irilone can be found in herbs and spices and tea. This makes irilone a potential biomarker for the consumption of these food products. Irilone is a hydroxyisoflavone that is 6,7-methylenedioxyisoflavone substituted by hydroxy groups at positions 5 and 4'. It has a role as an immunomodulator, an antineoplastic agent and a metabolite. It is a hydroxyisoflavone, an oxacycle and an organic heterotricyclic compound. |
Synonyms | 3-(4-Hydroxyphenyl)-5-hydroxy-6,7-(methylenebisoxy)-4H-1-benzopyran-4-one;4/',5-Dihydroxy-6,7-(epoxymethanoxy)isoflavone;9-Hydroxy-7-(4-hydroxyphenyl)-8H-1,3-dioxolo[4,5-g][1]benzopyran-8-one;Irilone【isoflavone】 |
Reference | 1: Lutter S, Schmalbach K, Esch HL, Lehmann L. The isoflavone irilone contributes to the estrogenic potential of dietary supplements containing red clover. Arch Toxicol. 2014 Feb;88(2):309-21. doi: 10.1007/s00204-013-1114-5. Epub 2013 Aug 28. PubMed PMID: 23982890. 2: Scheffler A, Albrecht AE, Esch HL, Lehmann L. Mutagenic potential of the isoflavone irilone in cultured V79 cells. Toxicol Lett. 2015 Apr 16;234(2):81-91. doi: 10.1016/j.toxlet.2015.02.013. Epub 2015 Feb 19. PubMed PMID: 25703823. 3: Maul R, Siegl D, Kulling SE. Glucuronidation of the red clover isoflavone irilone by liver microsomes from different species and human UDP-glucuronosyltransferases. Drug Metab Dispos. 2011 Apr;39(4):610-6. doi: 10.1124/dmd.110.033076. Epub 2010 Dec 21. PubMed PMID: 21177485. 4: Braune A, Maul R, Schebb NH, Kulling SE, Blaut M. The red clover isoflavone irilone is largely resistant to degradation by the human gut microbiota. Mol Nutr Food Res. 2010 Jul;54(7):929-38. doi: 10.1002/mnfr.200900233. PubMed PMID: 19998384. 5: Scheffler A, Albrecht AE, Esch HL, Lehmann L. Data in support of the mutagenic potential of the isoflavone irilone in cultured V79 cells. Data Brief. 2015 Jul 17;4:474-87. doi: 10.1016/j.dib.2015.07.010. eCollection 2015 Sep. PubMed PMID: 26306322; PubMed Central PMCID: PMC4534604. |
PubChem Compound | 5281779 |
Last Modified | Nov 11 2021 |
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